molecular formula C19H19N3O5 B14812447 4-[(E)-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate

4-[(E)-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate

Cat. No.: B14812447
M. Wt: 369.4 g/mol
InChI Key: XTRBWYTZZXDECF-RGVLZGJSSA-N
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Description

4-{2-[4-(acetylamino)benzoyl]carbonohydrazonoyl}-2-methoxyphenyl acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group, a benzoyl group, and a carbonohydrazonoyl group, all attached to a methoxyphenyl acetate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(acetylamino)benzoyl]carbonohydrazonoyl}-2-methoxyphenyl acetate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the acetylamino group: This can be achieved by acetylation of an amine precursor.

    Introduction of the benzoyl group: This step often involves a Friedel-Crafts acylation reaction.

    Formation of the carbonohydrazonoyl group: This can be synthesized through a hydrazonation reaction.

    Attachment to the methoxyphenyl acetate backbone: This final step involves esterification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(acetylamino)benzoyl]carbonohydrazonoyl}-2-methoxyphenyl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or reagent in biochemical assays.

    Industry: It could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 4-{2-[4-(acetylamino)benzoyl]carbonohydrazonoyl}-2-methoxyphenyl acetate exerts its effects depends on its specific application. In biochemical contexts, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-{2-[4-(acetylamino)benzoyl]carbonohydrazonoyl}-2-methoxyphenyl acetate: shares similarities with other acetylamino and benzoyl-containing compounds.

    4-{2-[4-(acetylamino)benzoyl]carbonohydrazonoyl}-2-methoxyphenyl acetate: can be compared to other hydrazonoyl derivatives.

Uniqueness

What sets 4-{2-[4-(acetylamino)benzoyl]carbonohydrazonoyl}-2-methoxyphenyl acetate apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry.

Properties

Molecular Formula

C19H19N3O5

Molecular Weight

369.4 g/mol

IUPAC Name

[4-[(E)-[(4-acetamidobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C19H19N3O5/c1-12(23)21-16-7-5-15(6-8-16)19(25)22-20-11-14-4-9-17(27-13(2)24)18(10-14)26-3/h4-11H,1-3H3,(H,21,23)(H,22,25)/b20-11+

InChI Key

XTRBWYTZZXDECF-RGVLZGJSSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C)OC

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C)OC

Origin of Product

United States

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